7-Fluoro-3-iodo-2-phenyl-chromen-4-one
Description
Properties
Molecular Formula |
C15H8FIO2 |
|---|---|
Molecular Weight |
366.12 g/mol |
IUPAC Name |
7-fluoro-3-iodo-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H8FIO2/c16-10-6-7-11-12(8-10)19-15(13(17)14(11)18)9-4-2-1-3-5-9/h1-8H |
InChI Key |
QAZACXWBTUGYGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)F)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Chromen-4-one Derivatives
To contextualize the unique features of 7-fluoro-3-iodo-2-phenyl-chromen-4-one, we compare it with structurally related compounds from the literature.
Structural and Substituent Analysis
Table 1: Substituent Positions and Molecular Properties
Key Observations:
Halogen vs. Oxygenated Substituents: The target compound’s iodo group at position 3 introduces significant steric bulk and polarizability compared to methoxy () or hydroxy groups (). Iodine’s large atomic radius may influence crystal packing and intermolecular interactions. Fluoro at position 7 (electron-withdrawing) contrasts with hydroxy () or ethoxy () groups (electron-donating), altering the chromenone ring’s electronic density and acidity.
Aromatic vs.
Solubility and Reactivity :
Preparation Methods
Core Chromen-4-one Formation via Claisen-Schmidt Condensation
The chromen-4-one scaffold is typically constructed via Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and aromatic aldehydes. For 7-fluoro-substituted precursors, 2-hydroxy-4-fluoroacetophenone serves as the starting material. Reacting this with benzaldehyde under basic conditions (KOH/EtOH) yields 2-phenyl-7-fluoro-chromen-4-one . Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Base | KOH (10% w/v) | 68–72 | |
| Solvent | Ethanol | – | |
| Temperature | Reflux (78°C) | – | |
| Reaction Time | 6–8 hours | – |
This method faces limitations in introducing iodine at the 3-position due to electron-deficient aromatic rings, necessitating post-cyclization halogenation .
Electrophilic Iodination at the 3-Position
Direct iodination of 2-phenyl-7-fluoro-chromen-4-one is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS). Source demonstrates that molecular iodine (I₂) with K₂CO₃ in DMF facilitates regioselective iodination at the 3-position:
| Reagent | Catalyst/Base | Yield (%) | Selectivity |
|---|---|---|---|
| I₂ (1.2 equiv) | K₂CO₃, DMF, 80°C | 78 | >95% 3-iodo |
| NIS (1.5 equiv) | BF₃·OEt₂, CH₂Cl₂, 0°C | 65 | 89% 3-iodo |
Mechanistic studies indicate that the electron-withdrawing fluoro group at C7 directs electrophilic attack to C3 via para-directing effects .
An alternative route involves late-stage introduction of the phenyl group at C2. Source outlines a Suzuki-Miyaura coupling between 3-iodo-7-fluoro-chromen-4-one and phenylboronic acid:
| Component | Quantity | Conditions | Yield (%) |
|---|---|---|---|
| 3-Iodo precursor | 1.0 mmol | Pd(PPh₃)₄ (1 mol%) | 82 |
| Phenylboronic acid | 1.2 mmol | Cs₂CO₃, dioxane/H₂O | – |
| Temperature | 80°C, 4.5 hours | – | – |
This method offers superior regiocontrol compared to Friedel-Crafts alkylation, avoiding competing substitutions at C6 or C8 .
One-Pot Tandem Halogenation and Cyclization
Source describes a silver-catalyzed tandem process for simultaneous core formation and iodination. Using 3-ethynyl-7-fluoro-chromen-4-one and ethyl isocyanoacetate, the reaction proceeds via alkyne-allene tautomerism and iodocyclization:
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| Cyclization | AgOAc, DMF, MW irradiation | Enaminoketone |
| Iodination | I₂, NaH, 80°C | Xanthone derivative |
Yields reach 70–75%, though scalability is limited by microwave requirements .
| Starting Material | Reagent | Yield (%) | Purity |
|---|---|---|---|
| 7-Hydroxy derivative | DAST (3 equiv), CH₂Cl₂ | 63 | 98% |
This method avoids harsh fluorinating agents like HF but requires anhydrous conditions .
Purification and Characterization
Final purification employs silica gel chromatography (hexane/EtOAc, 3:1), with yields averaging 65–82%. Characterization data from sources include:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.30 (d, J = 7.9 Hz, 1H, H5), 7.71 (t, J = 7.8 Hz, 1H, H6), 7.42 (m, 5H, Ph), 6.91 (d, J = 2.3 Hz, 1H, H8) .
-
¹³C NMR : 177.6 (C4), 161.2 (C7-F), 137.3 (C3-I), 129.7 (Ph) .
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Claisen-Schmidt | Scalable, low cost | Multi-step iodination | 68–72 |
| Suzuki Coupling | Regioselective | Requires Pd catalyst | 82 |
| Tandem Halogenation | One-pot efficiency | Microwave dependency | 70–75 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Fluoro-3-iodo-2-phenyl-chromen-4-one, and how do halogenation steps influence regioselectivity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the chromenone core via condensation of a phenol derivative and an aldehyde/ketone precursor (e.g., 2-hydroxyphenyl ketones) . Introduction of iodine at position 3 requires careful optimization:
- Halogenation : Electrophilic iodination (e.g., using I₂ with AgOTf or CuI) under controlled temperatures (0–25°C) to avoid over-iodination .
- Regioselectivity : Steric and electronic effects of the 2-phenyl and 7-fluoro groups direct iodination to position 3. Computational modeling (DFT) can predict reactive sites .
- Purification : Column chromatography with gradients of ethyl acetate/hexane removes byproducts like di-iodinated analogs .
Q. How can spectroscopic techniques (NMR, XRD) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the fluorine-coupled splitting of aromatic protons (e.g., 7-F coupling with C6-H, δ ~6.8–7.2 ppm) and iodine’s deshielding effect on C3 (δ_C ~90–100 ppm) .
- XRD : Crystallographic data (e.g., space group P2₁/c, unit cell parameters a=22.37 Å, b=6.88 Å) validate planar chromenone geometry and halogen bonding interactions .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the fluorescence properties of this compound, and what mechanistic insights do these provide?
- Methodological Answer :
- Solvent Effects : In polar solvents (e.g., DMSO), intramolecular charge transfer (ICT) between the electron-withdrawing iodine/fluoro groups and chromenone core enhances fluorescence quantum yield (Φ=0.45). Use time-resolved fluorescence spectroscopy to measure lifetime (τ ~2–4 ns) .
- Temperature Dependence : Non-radiative decay dominates at >40°C, reducing Φ. Arrhenius plots of Φ vs. 1/T reveal activation energy barriers (~15–20 kJ/mol) for excited-state relaxation .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) for this compound?
- Methodological Answer :
- Assay Standardization : Use CLSI guidelines for MIC assays, ensuring consistent inoculum size (1×10⁵ CFU/mL) and solvent controls (e.g., ≤1% DMSO) to avoid false negatives .
- Structural Confirmation : Re-analyzе batch purity via HPLC-MS; impurities like 3-iodo-7-fluoro-2-phenyl-chromen-4-one (lacking iodine) may explain discrepancies .
- Synergy Testing : Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess potentiation in resistant strains .
Q. How does the iodine substituent at position 3 modulate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Catalytic Systems : Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O enables Suzuki coupling at C3-I, replacing iodine with aryl/heteroaryl groups. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc 3:1) .
- Electronic Effects : Iodine’s strong σ-donor character increases oxidative addition efficiency (turnover frequency >500 h⁻¹) but may require ligand tuning (e.g., XPhos) to suppress homocoupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
